Fenoterol Hydrobromide

説明

特性

IUPAC Name |

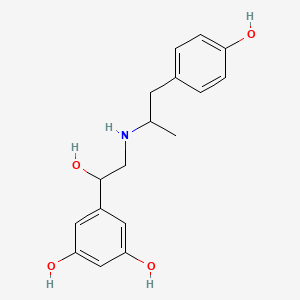

5-[1-hydroxy-2-[1-(4-hydroxyphenyl)propan-2-ylamino]ethyl]benzene-1,3-diol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4.BrH/c1-11(6-12-2-4-14(19)5-3-12)18-10-17(22)13-7-15(20)9-16(21)8-13;/h2-5,7-9,11,17-22H,6,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGZRQMALQBXAIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)O)O)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13392-18-2 (Parent) | |

| Record name | Fenoterol hydrobromide [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001944123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5045419 | |

| Record name | Fenoterol hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>57.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26732605 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1944-12-3, 13392-18-2 | |

| Record name | Fenoterol hydrobromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1944-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenoterol hydrobromide [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001944123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenoterol hydrobromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757811 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fenoterol hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-[1-hydroxy-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl]resorcinol hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.130 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Fenoterol Hydrobromide as a Beta-2 Adrenergic Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenoterol Hydrobromide is a potent, short-acting beta-2 (β2) adrenergic agonist utilized primarily for its bronchodilatory effects in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] As a sympathomimetic agent, it selectively targets β2-adrenergic receptors in the smooth muscle of the airways.[3] Activation of these receptors initiates a well-defined intracellular signaling cascade, leading to smooth muscle relaxation and the alleviation of bronchospasm.[1] This technical guide provides a comprehensive overview of the core pharmacology of this compound, including its mechanism of action, pharmacodynamic and pharmacokinetic profiles, clinical efficacy, and safety considerations. Detailed summaries of experimental methodologies and quantitative data are presented to support further research and development.

Mechanism of Action

This compound exerts its therapeutic effect through selective agonism at β2-adrenergic receptors, which are predominantly located on the surface of bronchial smooth muscle cells.[1][3] Its mechanism can be delineated into a sequence of molecular events.

1.1. Receptor Binding and G-Protein Activation Upon inhalation, Fenoterol binds to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR).[4] This binding induces a conformational change in the receptor, which facilitates the activation of an associated heterotrimeric Gs protein. The activated Gs protein releases its α-subunit (Gαs), which then binds to and activates the enzyme adenylate cyclase.[1][5]

1.2. Intracellular Signaling Cascade Activated adenylate cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[3][6] The subsequent elevation in intracellular cAMP levels is the critical second messenger in this pathway.[1] Increased cAMP activates Protein Kinase A (PKA), which then phosphorylates several downstream target proteins.[1][4]

The primary consequences of PKA activation in bronchial smooth muscle cells are:

-

Inhibition of Myosin Light-Chain Kinase (MLCK): PKA phosphorylates and inactivates MLCK.[1] MLCK is essential for the phosphorylation of myosin, a key step in muscle contraction. Its inhibition prevents this process.

-

Modulation of Intracellular Calcium (Ca2+): PKA-mediated signaling promotes the sequestration of Ca2+ into intracellular stores and facilitates its efflux from the cell, lowering cytosolic Ca2+ concentrations.[7] Since Ca2+ is a critical trigger for muscle contraction, its reduction contributes significantly to relaxation.[4]

This cascade culminates in the relaxation of the airway smooth muscle, leading to bronchodilation and improved airflow.[1]

1.3. Anti-inflammatory Properties Beyond bronchodilation, β2-agonists like Fenoterol have demonstrated anti-inflammatory effects. The elevation of cAMP can inhibit the release of inflammatory mediators from mast cells.[3][6] Furthermore, studies in monocytic cell lines (THP-1) have shown that Fenoterol can inhibit the lipopolysaccharide (LPS)-induced production of inflammatory cytokines. This effect is potentially mediated by a β-arrestin-2 dependent redistribution of the TLR4/CD14 receptor complex, thereby down-regulating a key inflammatory signaling pathway.[8][9]

Pharmacodynamics

The pharmacodynamic profile of Fenoterol is characterized by its rapid onset, duration of action, and dose-dependent effects on the respiratory system.

2.1. Receptor Selectivity Fenoterol is a selective β2-adrenergic agonist, though it also possesses some activity at β1-receptors, particularly at higher doses.[1][10] This residual β1 stimulation can contribute to cardiovascular side effects such as tachycardia.[1] Studies comparing various β-agonists have shown Fenoterol to be less selective for β2 vs β1 receptors than agents like formoterol (B127741) and salmeterol.[11]

2.2. Dose-Response Relationship The bronchodilator effect of Fenoterol is dose-dependent. Clinical studies have quantified this relationship by determining the median effective dose (ED50), which is the dose that produces 50% of the maximal effect. These studies are crucial for establishing optimal therapeutic dosing.

| Drug | Parameter | ED50 (μg) (± SD) | Response at ED50 (% Change) (± SD) |

| Fenoterol | FEV₁ | 132 (± 46) | 30 (± 16) |

| SGaw | 172 (± 62) | 106 (± 78) | |

| Ipratropium (B1672105) Bromide | FEV₁ | 14 (± 7) | 21 (± 10) |

| SGaw | 23 (± 11) | 82 (± 66) | |

| Fenoterol/Ipratropium Combination | FEV₁ | 109 (± 26) | 35 (± 11) |

| SGaw | 121 (± 53) | 135 (± 81) |

2.3. Onset and Duration of Action When administered via inhalation, Fenoterol has a rapid onset of action, typically occurring within 5 minutes, with a peak effect within 30 minutes.[1][15] The duration of its bronchodilatory effect is approximately 4-6 hours, classifying it as a short-acting beta-agonist (SABA).[1] Clinical trials have confirmed its rapid onset is comparable to isoproterenol, but its duration of action is significantly longer.[15][16]

Pharmacokinetics

The pharmacokinetic profile of Fenoterol is influenced by its route of administration. While available in oral forms, inhalation is preferred to maximize local effects in the lungs and minimize systemic exposure.[1]

3.1. Absorption, Distribution, Metabolism, and Excretion Following inhalation, 10-39% of the dose is deposited in the lungs, from where it is rapidly absorbed into systemic circulation.[17] The portion of the dose deposited in the oropharynx is swallowed and subject to extensive first-pass metabolism (50-60%) in the liver, primarily through sulfation.[17][18] The absolute bioavailability after oral administration is consequently low, at approximately 1.5%.[17] Fenoterol is also known to be distributed into breast milk.[19] Elimination occurs via metabolism, with metabolites excreted in the urine.[17]

| Parameter | Value | Study Population / Conditions |

| Half-life (t½) | ~4 hours (oral, immediate release) | General |

| 11.40 min (α-phase) & 4.87 h (β-phase) | Pregnant women (IV infusion) | |

| Mean Residence Time (MRT) | 7.03 ± 0.76 h (immediate release) | Beagle dogs (oral) |

| 10.93 ± 1.25 h (extended release) | Beagle dogs (oral) | |

| Steady State Concentration (Css) | 2242 ± 391 pg/ml | Pregnant women (IV infusion) |

| Total Clearance (Cltot) | 114.8 l/h | Pregnant women (IV infusion) |

| Area Under Curve (AUC₀₋₁₂h) | 6.27 ng/ml x h | Pregnant women (IV infusion) |

Experimental Protocols & Methodologies

Reproducible and rigorous experimental design is fundamental to drug evaluation. The following sections summarize the methodologies employed in key studies investigating Fenoterol.

4.1. Methodology: Cumulative Dose-Response Clinical Trial This protocol was designed to compare the potency and efficacy of fenoterol, ipratropium bromide, and their combination.

-

Study Design: A single-blind, crossover design was used with patients who had stable, reversible airway obstruction.[13]

-

Drug Administration: Drugs were administered via an Intermittent Positive Pressure Breathing (IPPB) apparatus in cumulatively increasing doses at 30-minute intervals.[14]

-

Fenoterol: 12.5 to 1,600 µg (cumulative)

-

Ipratropium Bromide: 5 to 640 µg (cumulative)

-

Combination: 17.5 to 1,120 µg (cumulative)

-

-

Efficacy Measurement: The primary endpoints, Forced Expiratory Volume in one second (FEV₁) and Specific Airway Conductance (SGaw), were measured using spirometry and whole-body plethysmography, respectively, before and 25 minutes after each dose.[14]

-

Data Analysis: Dose-response curves were generated to identify the median effective dose (ED50) and the percentage change at the ED50 (RED50).[12][14]

4.2. Methodology: Pharmacokinetic Analysis in an Animal Model This protocol was used to evaluate the pharmacokinetic profile of a novel extended-release oral formulation of Fenoterol compared to an immediate-release tablet in beagle dogs.[18]

-

Subjects: Beagle dogs were used as the animal model.

-

Administration: A single oral dose of either the extended-release or immediate-release (Berotec®) formulation was administered.[18]

-

Sample Collection: Blood samples were collected from the brachial vein at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-administration.

-

Sample Processing: Plasma was separated from the blood samples by centrifugation.

-

Bioanalytical Method: Fenoterol concentrations in the plasma were quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[18]

-

Data Analysis: Plasma concentration-time data were analyzed using non-compartmental pharmacokinetic models to determine key parameters such as Cmax, Tmax, AUC, and Mean Residence Time (MRT).[18]

4.3. Methodology: In-Vitro Investigation of Anti-inflammatory Mechanisms This protocol aimed to elucidate the molecular mechanism behind Fenoterol's anti-inflammatory effects using a human monocytic cell line.[8]

-

Cell Culture: THP-1 cells were cultured under standard conditions.

-

Treatments: Cells were divided into groups and pre-incubated with Fenoterol before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Gene Silencing: To investigate the role of β-arrestin-2, small interfering RNA (siRNA) was used to knock down its expression in a subset of cells.[8]

-

Analysis:

-

Cytokine Production: Levels of inflammatory cytokines in the cell culture supernatant were measured.

-

Receptor Expression: The expression and localization of membrane-bound CD14 and the TLR4/CD14 complex were analyzed using flow cytometry, Western blotting, and confocal microscopy.[8]

-

Safety and Adverse Effects

While effective, the use of this compound is associated with a range of potential side effects, primarily related to its sympathomimetic activity.

| Adverse Effect Category | Examples |

| Common | Tremors (especially in hands), nervousness, headache, palpitations, increased heart rate, dry mouth, muscle cramps.[1][20][21] |

| Severe (Rare) | Paradoxical bronchospasm (worsening of breathing difficulty), severe allergic reactions (rash, swelling), chest pain, hypotension, significant tachycardia, arrhythmias.[1][21][22] |

| Metabolic | Hypokalemia (low potassium levels), particularly when co-administered with corticosteroids, xanthine (B1682287) derivatives, or diuretics.[1][23] |

Historically, the widespread use of Fenoterol in some countries was associated with an epidemic of asthma-related deaths.[10][19] This was attributed to its higher β1-agonist activity and cardiovascular toxicity compared to other SABAs like salbutamol, particularly in patients with severe asthma or those overusing the medication.[10]

5.1. Drug Interactions

-

Beta-blockers: Non-selective beta-blockers can antagonize the bronchodilatory effects of Fenoterol.[1]

-

Other Sympathomimetics: Co-administration can potentiate cardiovascular side effects.[1][23]

-

MAOIs and Tricyclic Antidepressants: Can amplify the cardiovascular effects of Fenoterol.[1]

-

Diuretics, Corticosteroids, Xanthine Derivatives: May increase the risk of hypokalemia.[1][23]

Conclusion

This compound is a well-characterized short-acting β2-adrenergic agonist with a rapid and potent bronchodilatory action. Its mechanism, centered on the cAMP-PKA signaling pathway, is a classic example of GPCR-mediated cellular response. While its clinical utility in providing rapid relief from bronchospasm in asthma and COPD is established, its use requires careful consideration of its pharmacodynamic and safety profiles, particularly its potential for cardiovascular side effects and its history of association with increased asthma mortality. The detailed experimental methodologies and quantitative data presented in this guide serve as a foundational resource for professionals engaged in the ongoing research, development, and clinical application of respiratory therapeutics.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. pillintrip.com [pillintrip.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. youtube.com [youtube.com]

- 5. β2-agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C17H22BrNO4 | CID 5702161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. atsjournals.org [atsjournals.org]

- 8. Fenoterol, a beta(2)-adrenoceptor agonist, inhibits LPS-induced membrane-bound CD14, TLR4/CD14 complex, and inflammatory cytokines production through beta-arrestin-2 in THP-1 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | Phenoterol hydrobromide | TargetMol [targetmol.com]

- 10. Fenoterol - Wikipedia [en.wikipedia.org]

- 11. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. karger.com [karger.com]

- 13. Dose-response relationship: fenoterol, ipratropium bromide and their combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. karger.com [karger.com]

- 15. Fenoterol: clinical trial of a new long acting bronchodilator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Aerosol administration of this compound (Th 1165a) in subjects with reversible obstructive airway disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. boehringerone.com [boehringerone.com]

- 18. Preparation and In-vivo Pharmacokinetic Study of a Novel Extended Release Compression Coated Tablets of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scribd.com [scribd.com]

- 20. clinicaltrials.eu [clinicaltrials.eu]

- 21. What are the side effects of this compound? [synapse.patsnap.com]

- 22. thekingsleyclinic.com [thekingsleyclinic.com]

- 23. pillintrip.com [pillintrip.com]

The Pharmacological Profile of Fenoterol Hydrobromide: A Technical Guide

Abstract

Fenoterol hydrobromide is a potent, short-acting beta-2 (β2) adrenergic receptor agonist utilized primarily for its bronchodilatory effects in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] This document provides an in-depth examination of the pharmacological profile of fenoterol, including its mechanism of action, pharmacodynamic and pharmacokinetic properties, and established experimental protocols for its characterization. Quantitative data are presented in tabular format for clarity, and key processes are visualized using logical diagrams to facilitate a comprehensive understanding for research and development purposes.

Introduction

This compound is a sympathomimetic amine belonging to the class of short-acting beta-2 adrenergic agonists (SABAs).[3][4] It is a resorcinol (B1680541) derivative and is structurally related to orciprenaline.[5] Its primary therapeutic application is the rapid relief of bronchospasm in obstructive airway diseases.[5][6] Fenoterol exerts its effects through selective stimulation of β2-adrenergic receptors, which are densely expressed in the smooth muscle cells of the bronchial tree.[2][3] This targeted action leads to airway relaxation and improved airflow, alleviating symptoms like wheezing and shortness of breath.[2] While effective, its use requires careful consideration of its pharmacodynamic properties and potential for off-target effects, particularly at higher doses.[3][7]

Mechanism of Action

Fenoterol's therapeutic effect is mediated by its agonistic activity at the β2-adrenergic receptor, a G-protein coupled receptor (GPCR).[2][3] The binding of fenoterol initiates a well-defined intracellular signaling cascade.

The β2-Adrenergic Signaling Cascade

Upon binding to the β2-adrenergic receptor on airway smooth muscle cells, fenoterol induces a conformational change in the receptor.[8] This change facilitates the activation of the associated heterotrimeric Gs protein.[8][9] The activated Gαs subunit then stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to the second messenger, cyclic adenosine monophosphate (cAMP).[2][3][4]

The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[2][3] PKA proceeds to phosphorylate several downstream target proteins, culminating in two primary effects that promote bronchodilation:

-

Inactivation of Myosin Light-Chain Kinase (MLCK): Phosphorylation of MLCK reduces its activity, preventing the phosphorylation of myosin and thereby inhibiting the contractile process of the smooth muscle cells.[3]

-

Reduced Intracellular Calcium: PKA activation leads to the sequestration of intracellular calcium ions (Ca2+) into stores and reduces Ca2+ entry into the cell, further contributing to muscle relaxation.[9]

Beyond bronchodilation, this pathway also inhibits the release of inflammatory mediators, such as histamine (B1213489) and leukotrienes, from mast cells in the airways.[2][4]

Signaling Pathway Visualization

The canonical signaling pathway for fenoterol is depicted below.

Pharmacodynamic Profile

The pharmacodynamic properties of fenoterol are defined by its affinity and selectivity for adrenergic receptors and the resulting physiological responses.

Receptor Selectivity

Fenoterol exhibits relative selectivity for β2-adrenoceptors over β1-adrenoceptors.[5][10] This selectivity is crucial for minimizing cardiovascular side effects, as β1-receptors are predominantly located in the heart.[3] However, this selectivity is dose-dependent and can be lost at higher therapeutic concentrations, leading to potential β1-mediated effects such as tachycardia and palpitations.[3][11] Studies have shown that fenoterol has a significantly higher selectivity for the human β2 receptor compared to the β1 receptor.[11]

Potency and Efficacy

Fenoterol is a potent bronchodilator.[10][12] Clinical studies comparing it to other SABAs have shown that it has a higher bronchodilating potency than metaproterenol, albuterol (salbutamol), and terbutaline.[10][12] The onset of action after inhalation is rapid, with approximately 60% of the maximum response achieved within the first few minutes.[5][6] The duration of bronchodilation following inhalation is typically greater than 4 hours.[13]

Quantitative Pharmacodynamic Data

| Parameter | Value / Observation | Receptor(s) | Species | Reference |

| Receptor Selectivity | 97.7-fold higher for β2 vs. β1 | β1-AR, β2-AR | Human | [11] |

| Receptor Selectivity | 43.7-fold higher for β2 vs. β3 | β2-AR, β3-AR | Human | [11] |

| Binding Affinity (Ki) | (R,R')-isomer: 4.09 nM | β2-AR | N/A | [14] |

| Clinical Potency | 1 puff (200 µg) equipotent to 2 puffs of albuterol (2x100 µg) | β2-AR | Human | [10] |

| Onset of Action | ~60% of max response in first few minutes post-inhalation | β2-AR | Human | [5] |

| Duration of Action | > 4 hours post-inhalation | β2-AR | Human | [13] |

Pharmacokinetic Profile

The absorption, distribution, metabolism, and excretion (ADME) of fenoterol determine its concentration at the site of action and its systemic exposure.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: Fenoterol can be administered via inhalation or orally.[5] Inhalation is the preferred route for treating bronchospasm, as it delivers the drug directly to the airways, leading to a faster onset of action and reduced systemic side effects compared to oral administration.[5][13]

-

Distribution: Following administration, fenoterol is distributed throughout the body. The apparent volume of distribution has been shown to increase with dose in healthy women, ranging from 49 L to 85 L.[15] Fenoterol is also known to be distributed into breast milk.[16]

-

Metabolism: Fenoterol undergoes extensive first-pass metabolism, primarily through conjugation to form sulfates and glucuronides, which are largely inactive.[10][17]

-

Excretion: The drug and its metabolites are eliminated from the body. After intravenous infusion, fenoterol exhibits a two-phase plasma elimination, with half-lives of approximately 11.4 minutes and 4.87 hours.[18] The total clearance is approximately 114.8 L/h.[18]

Quantitative Pharmacokinetic Data

| Parameter | Route | Value | Subject Population | Reference |

| Terminal Half-life (t½) | IV Infusion | 4.87 hours | Pregnant Women | [18] |

| Initial Half-life (t½) | IV Infusion | 11.40 minutes | Pregnant Women | [18] |

| Total Clearance (Cl tot) | IV Infusion | 114.8 L/h (1913 ml/min) | Pregnant Women | [18] |

| Volume of Distribution (Vd) | IV Infusion | 49 L - 85 L | Healthy Women | [15] |

| Steady State Conc. (Css) | IV Infusion (4 µ g/min ) | 2242 ± 391 pg/ml | Pregnant Women | [18] |

| Mean Residence Time (MRT) | Oral (Extended Release) | 10.93 ± 1.25 hours | Beagle Dogs | [17] |

Key Experimental Protocols

Characterizing the pharmacological profile of fenoterol or similar β2-agonists involves standardized in-vitro assays.

Protocol: β2-Adrenergic Receptor Radioligand Binding Assay

This competitive binding assay is used to determine the binding affinity (Ki) of a test compound (e.g., fenoterol) for the β2-adrenergic receptor.[8][19]

Objective: To quantify the ability of fenoterol to displace a known radiolabeled ligand from the β2-AR.

Materials:

-

Cell membranes from a cell line stably expressing human β2-AR.

-

Radioligand: e.g., [³H]-Dihydroalprenolol or [¹²⁵I]-Iodocyanopindolol.

-

Unlabeled this compound (test compound).

-

Non-specific binding control: High concentration of a non-radiolabeled antagonist (e.g., propranolol).

-

Binding Buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4).

-

Glass fiber filters (e.g., GF/C) presoaked in polyethyleneimine (PEI).

-

Scintillation cocktail and liquid scintillation counter.

Methodology:

-

Preparation: Prepare serial dilutions of fenoterol in binding buffer.

-

Incubation: In a 96-well plate, incubate a fixed amount of cell membrane protein with a fixed concentration of the radioligand and varying concentrations of fenoterol. Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + propranolol).

-

Equilibration: Allow the reaction to incubate at a controlled temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to reach equilibrium.[20]

-

Separation: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. This separates the receptor-bound radioligand from the free radioligand.[20][21]

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding against the logarithm of the fenoterol concentration to generate a competition curve. Determine the IC50 (the concentration of fenoterol that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.[8]

Protocol: Gs-Coupled cAMP Accumulation Functional Assay

This assay measures the functional consequence of β2-AR activation by quantifying the production of intracellular cAMP.[22][23]

Objective: To determine the potency (EC50) and efficacy (Emax) of fenoterol in stimulating cAMP production.

Materials:

-

Whole cells expressing the human β2-AR (e.g., CHO or HEK293 cells).

-

Stimulation Buffer (e.g., HBSS with HEPES, BSA, and a phosphodiesterase inhibitor like IBMX).

-

This compound (test compound).

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Cell lysis buffer (if required by the kit).

Methodology:

-

Cell Culture: Seed cells in a 96- or 384-well plate and grow to near confluence.

-

Pre-incubation: Aspirate the culture medium and pre-incubate the cells with stimulation buffer containing a phosphodiesterase inhibitor for a short period to prevent cAMP degradation.

-

Stimulation: Add varying concentrations of fenoterol to the wells and incubate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to stimulate cAMP production.

-

Lysis: Lyse the cells according to the detection kit protocol to release the intracellular cAMP.

-

Detection: Add the cAMP detection reagents (e.g., antibody-conjugated acceptor beads and a labeled cAMP tracer) to the cell lysate.[24]

-

Quantification: After incubation, measure the signal (e.g., fluorescence ratio or luminescence) using a plate reader. The signal is typically inversely proportional to the amount of cAMP produced by the cells.

-

Data Analysis: Convert the raw signal to cAMP concentrations using a standard curve. Plot the cAMP concentration against the logarithm of the fenoterol concentration to generate a dose-response curve. Determine the EC50 (concentration of fenoterol that produces 50% of the maximal response) and Emax (the maximum response).

Experimental Workflow Visualization

The generalized workflow for a competitive radioligand binding assay is illustrated below.

Clinical Profile and Safety

Therapeutic Indications

Fenoterol is indicated for the management of acute bronchial obstruction and symptoms associated with asthma and other obstructive airway diseases like COPD and bronchiectasis.[1] It is typically used as a "rescue" medication for rapid symptom relief.[2]

Adverse Effects

The side effect profile of fenoterol is characteristic of β2-adrenergic agonists. Common adverse effects are often a result of systemic absorption and off-target β1-adrenergic stimulation.[3] These include:

-

Musculoskeletal: Tremors, particularly in the hands.[1][7][25]

-

Cardiovascular: Increased heart rate (tachycardia), palpitations.[1][7][25]

-

Central Nervous System: Headache, nervousness, anxiety, and dizziness.[1][7][26]

-

Metabolic: Can lead to hypokalemia (low potassium levels) by promoting the intracellular shift of potassium.[27]

Rare but serious side effects include paradoxical bronchospasm and severe allergic reactions.[7][25] The incidence of side effects is higher with oral administration compared to inhalation.[5]

Conclusion

This compound is a potent and rapid-acting β2-adrenergic agonist with a well-established role in respiratory medicine. Its pharmacological activity is rooted in the specific activation of the β2-AR/Gs/cAMP signaling pathway, leading to effective bronchodilation. While it demonstrates good selectivity for the β2 receptor, this selectivity is dose-dependent, and systemic side effects can occur. A thorough understanding of its pharmacodynamic and pharmacokinetic profiles, obtainable through the standardized experimental protocols detailed herein, is essential for its appropriate therapeutic use and for the development of future respiratory therapeutics.

References

- 1. clinicaltrials.eu [clinicaltrials.eu]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. This compound | C17H22BrNO4 | CID 5702161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Fenoterol: a review of its pharmacological properties and therapeutic efficacy in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fenoterol: A Review of its Pharmacological Properties and Therapeutic Efficacy in Asthma | Semantic Scholar [semanticscholar.org]

- 7. What are the side effects of this compound? [synapse.patsnap.com]

- 8. benchchem.com [benchchem.com]

- 9. atsjournals.org [atsjournals.org]

- 10. Fenoterol: a beta2-adrenergic agonist for use in asthma. Pharmacology, pharmacokinetics, clinical efficacy and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. medkoo.com [medkoo.com]

- 13. Pharmacokinetics and pharmacodynamics of beta 2-agonists (in the light of fenoterol) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Comparative Molecular Field Analysis of fenoterol derivatives interacting with an agonist-stabilized form of the β2-adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The pharmacokinetics of the beta 2-adrenoceptor agonist fenoterol in healthy women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scribd.com [scribd.com]

- 17. Preparation and In-vivo Pharmacokinetic Study of a Novel Extended Release Compression Coated Tablets of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pharmacokinetics of fenoterol in pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 24. resources.revvity.com [resources.revvity.com]

- 25. thekingsleyclinic.com [thekingsleyclinic.com]

- 26. datasheets.scbt.com [datasheets.scbt.com]

- 27. Beta2-Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Fenoterol Hydrobromide: A Technical Guide for Researchers and Drug Development Professionals

An in-depth overview of the chemical structure, properties, pharmacology, and analytical methodologies for Fenoterol Hydrobromide.

Introduction

This compound is a potent and selective β2-adrenergic receptor agonist utilized primarily as a bronchodilator for the treatment of asthma and other obstructive airway diseases.[1] This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals, detailing its chemical and pharmacological characteristics, along with established experimental protocols for its analysis and evaluation.

Chemical Structure and Properties

This compound is the hydrobromide salt of fenoterol.[1] Its chemical structure consists of a resorcinol (B1680541) ring system linked to an ethanolamine (B43304) side chain, which is further substituted with a 4-hydroxyphenylpropyl group.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 5-[1-hydroxy-2-[1-(4-hydroxyphenyl)propan-2-ylamino]ethyl]benzene-1,3-diol;hydrobromide[2] |

| CAS Number | 1944-12-3[2] |

| Chemical Formula | C17H22BrNO4[2] |

| Molecular Weight | 384.26 g/mol [3] |

| Synonyms | Phenoterol hydrobromide, Berotec, Th-1165a[4] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | White to off-white crystalline solid[1] |

| Melting Point | 226-228 °C[3][5] |

| Solubility | Soluble in water (25 mg/mL), DMSO (≥ 100 mg/mL), and ethanol.[5][6] |

| Storage | 4°C, sealed storage, away from moisture.[6] |

Pharmacological Properties

Mechanism of Action

This compound exerts its therapeutic effects by acting as a selective agonist for β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the bronchial airways.[1] The binding of fenoterol to these G-protein coupled receptors initiates a signaling cascade that leads to bronchodilation.

The activation of the β2-adrenergic receptor by fenoterol stimulates the membrane-bound enzyme adenylyl cyclase.[1] This enzyme then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various intracellular proteins, which ultimately results in the relaxation of the airway smooth muscle, leading to the widening of the bronchi and bronchioles and alleviating the symptoms of bronchoconstriction.[1]

Signaling Pathway

The signaling pathway initiated by this compound is a classic example of a Gs-protein coupled receptor pathway.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification

A common method for the quantitative analysis of this compound in pharmaceutical formulations is reverse-phase HPLC.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile (B52724) and a buffered aqueous solution (e.g., 30:70 v/v acetonitrile:water with 0.1% triethylamine, pH adjusted to 5.0 with formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of 276 nm.

-

Standard Preparation: A stock solution of this compound is prepared in the mobile phase or a suitable solvent like water. Calibration standards are prepared by serial dilution of the stock solution to cover a concentration range of approximately 0.025 to 0.15 mg/mL.

-

Sample Preparation: For pharmaceutical dosage forms, a portion of the crushed tablet or a volume of the solution is accurately weighed or measured, dissolved in the mobile phase, and diluted to fall within the calibration range. The sample solution should be filtered through a 0.45 µm filter before injection.

-

Analysis: Equal volumes of the standard and sample solutions are injected into the chromatograph. The peak area of this compound is measured, and the concentration in the sample is determined by comparing its peak area to the calibration curve generated from the standards.

In Vitro Bronchodilator Activity Assay

The bronchodilator effect of this compound can be assessed in vitro using isolated tracheal smooth muscle preparations, typically from guinea pigs or rats.

Methodology:

-

Tissue Preparation: A guinea pig is euthanized, and the trachea is carefully excised and placed in a Krebs-Henseleit physiological salt solution. The trachea is cleaned of adhering connective tissue and cut into rings. These rings are then cut open opposite the smooth muscle to form tracheal strips.

-

Organ Bath Setup: The tracheal strips are mounted in an isolated organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously aerated with a gas mixture of 95% O2 and 5% CO2. The strips are connected to an isometric force transducer to record changes in muscle tension.

-

Equilibration: The tissues are allowed to equilibrate under a resting tension of approximately 1 gram for at least 60 minutes. During this period, the bath solution is changed every 15 minutes.

-

Induction of Contraction: A contractile agent, such as histamine (B1213489) or methacholine, is added to the organ bath to induce a sustained contraction of the tracheal smooth muscle.

-

Drug Administration: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the bath. The relaxant effect of each concentration is recorded as a percentage of the pre-contracted tension.

-

Data Analysis: A concentration-response curve is constructed by plotting the percentage of relaxation against the logarithm of the this compound concentration. From this curve, the EC50 (the concentration that produces 50% of the maximum relaxation) can be calculated to determine the potency of the compound.

Conclusion

This compound remains a significant molecule in the study of β2-adrenergic receptor pharmacology and the development of bronchodilator therapies. This guide provides essential technical information and standardized protocols to support ongoing research and development efforts in this field. The detailed understanding of its chemical properties, mechanism of action, and analytical methodologies is crucial for its effective and safe application in pharmaceutical sciences.

References

- 1. The rebirth of isolated organ contraction studies for drug discovery and repositioning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacology (effects of drugs on isolated guinea pig tracheal chain preparat) | PDF [slideshare.net]

- 3. Organ bath - Wikipedia [en.wikipedia.org]

- 4. scireq.com [scireq.com]

- 5. Tracheal relaxing effects and β2 adrenoceptor selectivity of S1319, a novel sponge-derived bronchodilator agent, in isolated guinea-pig tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reprocell.com [reprocell.com]

The Discovery and Synthesis of Fenoterol Hydrobromide: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenoterol hydrobromide is a potent and selective β2-adrenergic receptor agonist widely utilized as a bronchodilator for the management of asthma and other obstructive airway diseases. This document provides a comprehensive technical overview of the discovery and synthesis of this compound, with a focus on its pharmacological properties, underlying signaling pathways, and detailed experimental methodologies. Quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through logical diagrams to facilitate a deeper understanding of its development and mechanism of action.

Introduction

Fenoterol, chemically described as 5-[1-Hydroxy-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl]benzene-1,3-diol, is a sympathomimetic amine that exerts its therapeutic effects through selective stimulation of β2-adrenergic receptors.[1][2] It was developed to provide rapid and effective relief from bronchospasm with a favorable duration of action.[3] The commercially available formulation is typically a hydrobromide salt of a racemic mixture of the (R,R)- and (S,S)-enantiomers.[4] Pharmacological studies have revealed that the bronchodilatory activity primarily resides in the (R,R)-isomer. This whitepaper delves into the core aspects of this compound's synthesis, its interaction with the β2-adrenergic receptor, and the experimental protocols used for its characterization.

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of key intermediates and their subsequent coupling, followed by deprotection and salt formation. A plausible synthetic route, based on related syntheses of β2-agonists, is outlined below.

Synthesis Pathway

The synthesis commences with the protection of the hydroxyl groups of a starting phenolic compound, followed by bromination to create a reactive intermediate. This intermediate is then used to form an epoxide, which is subsequently opened by an appropriate amine to construct the core structure of fenoterol. The final steps involve the removal of protecting groups and the formation of the hydrobromide salt.

Caption: A plausible synthetic pathway for this compound.

Experimental Protocol for Synthesis

The following is a representative, multi-step experimental protocol for the synthesis of this compound.

Step 1: Protection of 3,5-Dihydroxyacetophenone

-

To a solution of 3,5-dihydroxyacetophenone in a suitable solvent such as acetone (B3395972) or DMF, add a base like potassium carbonate.

-

Add benzyl chloride dropwise at room temperature and then heat the mixture to reflux for several hours.

-

After completion of the reaction (monitored by TLC), cool the mixture, filter off the inorganic salts, and evaporate the solvent.

-

Purify the resulting 3,5-dibenzyloxyacetophenone by recrystallization or column chromatography.

Step 2: Bromination

-

Dissolve 3,5-dibenzyloxyacetophenone in a suitable solvent like chloroform (B151607) or acetic acid.

-

Add a solution of bromine in the same solvent dropwise at a controlled temperature (e.g., 0-5 °C).

-

Stir the reaction mixture until completion.

-

Work up the reaction by washing with a solution of sodium bisulfite and then water.

-

Dry the organic layer and evaporate the solvent to yield α-bromo-3,5-dibenzyloxyacetophenone.

Step 3: Epoxide Formation

-

Reduce the ketone of α-bromo-3,5-dibenzyloxyacetophenone to a bromohydrin using a reducing agent like sodium borohydride (B1222165) in a solvent such as methanol (B129727).

-

Treat the resulting bromohydrin with a base (e.g., potassium carbonate) in a mixture of THF and methanol to facilitate intramolecular cyclization to the epoxide, 3,5-dibenzyloxyphenyl oxirane.

Step 4: Coupling Reaction

-

React the epoxide from the previous step with N-(2-(4-hydroxyphenyl)-1-methylethyl)amine in a suitable solvent like ethanol (B145695) or DMSO at an elevated temperature.

-

The amine will nucleophilically attack and open the epoxide ring, forming the protected fenoterol backbone.

-

Purify the product by column chromatography.

Step 5: Deprotection

-

Dissolve the protected fenoterol in a solvent like methanol or ethanol.

-

Perform catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to remove the benzyl protecting groups.

-

Filter off the catalyst and evaporate the solvent to obtain fenoterol free base.

Step 6: Salt Formation

-

Dissolve the fenoterol free base in a suitable solvent such as isopropanol.

-

Add a stoichiometric amount of hydrobromic acid (HBr) to the solution.

-

The this compound salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.

Discovery and Pharmacological Characterization

Fenoterol was developed as a selective β2-adrenergic agonist with the goal of achieving potent bronchodilation with minimal cardiovascular side effects.[1] Its discovery was part of a broader effort to improve upon less selective β-agonists like isoprenaline.

Mechanism of Action: Signaling Pathway

Fenoterol exerts its bronchodilatory effects by binding to and activating β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.[5] This interaction initiates a Gs protein-coupled signaling cascade.

Caption: Signaling pathway of Fenoterol via the β2-adrenergic receptor.

The activation of the β2-adrenergic receptor by fenoterol leads to the dissociation of the Gs protein alpha subunit, which then activates adenylyl cyclase.[5] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various intracellular proteins, ultimately resulting in the relaxation of bronchial smooth muscle and bronchodilation.[5] Additionally, increased cAMP can inhibit the release of inflammatory mediators from mast cells.[5]

Experimental Protocols for Pharmacological Assays

3.2.1. β2-Adrenergic Receptor Binding Assay (Radioligand Displacement)

This assay is used to determine the binding affinity (Ki) of fenoterol for the β2-adrenergic receptor.

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human β2-adrenergic receptor (e.g., HEK293 cells).

-

Assay Buffer: Use a buffer such as 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Radioligand: Use a radiolabeled antagonist with high affinity for the β2-AR, such as [3H]-CGP-12177.

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled fenoterol.

-

Incubations are typically carried out at 25°C for 60-90 minutes.

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled antagonist (e.g., propranolol).

-

-

Separation and Detection: Separate the bound and free radioligand by rapid vacuum filtration through glass fiber filters. Wash the filters with ice-cold assay buffer.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. The concentration of fenoterol that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve. The Ki value is then calculated using the Cheng-Prusoff equation.

3.2.2. cAMP Accumulation Assay

This functional assay measures the ability of fenoterol to stimulate the production of the second messenger cAMP.

-

Cell Culture: Plate cells expressing the β2-adrenergic receptor (e.g., HEK293-β2-AR cells) in a multi-well plate and grow to near confluency.

-

Assay Medium: Use a suitable buffer or cell culture medium, often supplemented with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Procedure:

-

Pre-incubate the cells with the phosphodiesterase inhibitor.

-

Add varying concentrations of fenoterol to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.

-

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).

-

Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the fenoterol concentration. The EC50 value, which is the concentration of fenoterol that produces 50% of the maximal response, is determined by non-linear regression analysis.

Quantitative Pharmacological Data

The stereochemistry of fenoterol plays a crucial role in its pharmacological activity. The (R,R)-enantiomer is significantly more potent than the other stereoisomers.

Table 1: Binding Affinities (Ki) of Fenoterol Stereoisomers for the β2-Adrenergic Receptor

| Stereoisomer | Ki (nM) at 25°C |

| (R,R')-Fenoterol | 164 |

| (R,S')-Fenoterol | Not specified |

| (S,R')-Fenoterol | Not specified |

| (S,S')-Fenoterol | 7158 |

Data sourced from radioligand binding studies.[1]

Table 2: Functional Potency (EC50) of Fenoterol Stereoisomers in cAMP Accumulation Assays

| Stereoisomer | Cell Line | EC50 (nM) |

| (R,R')-Fenoterol | HEK293-β2-AR | 0.3 |

| (R,S')-Fenoterol | HEK293-β2-AR | 4.70 |

| (S,R')-Fenoterol | HEK293-β2-AR | 8.50 |

| (S,S')-Fenoterol | HEK293-β2-AR | 580 |

| (R,R')-Fenoterol | 1321N1 | 16 |

| (S,S')-Fenoterol | 1321N1 | 1856 |

Data compiled from studies on different cell lines expressing the β2-adrenergic receptor.[1][5]

Experimental Workflow Visualization

Caption: Workflow for the synthesis and pharmacological evaluation of Fenoterol.

Conclusion

This compound remains a significant therapeutic agent for the management of respiratory diseases. Its discovery and development have been guided by a deep understanding of its chemical synthesis and pharmacological properties. The stereoselectivity of its interaction with the β2-adrenergic receptor highlights the importance of chirality in drug design. The detailed experimental protocols and quantitative data presented in this whitepaper provide a valuable resource for researchers and professionals in the field of drug development, facilitating further research and innovation in the area of β2-adrenergic agonists.

References

- 1. The effect of stereochemistry on the thermodynamic characteristics of the binding of fenoterol stereoisomers to the β2-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CA2660707C - Preparation of (r,r)-fenoterol and (r,r)- or (r,s)-fenoterol analogues and their use in treating congestive heart failure - Google Patents [patents.google.com]

- 3. WO2015065223A1 - Stable solution of this compound - Google Patents [patents.google.com]

- 4. Comparative Molecular Field Analysis of fenoterol derivatives interacting with an agonist-stabilized form of the β2-adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The effect of fenoterol stereochemistry on the β2 adrenergic receptor system: ligand directed chiral recognition - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Pharmacokinetics of Fenoterol Hydrobromide in Preclinical Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenoterol hydrobromide is a direct-acting sympathomimetic amine with a predominant beta-2 adrenergic receptor agonist activity. It is clinically used as a bronchodilator for the treatment of asthma and other conditions with reversible airway obstruction. Understanding the pharmacokinetic profile of fenoterol in preclinical models is crucial for the evaluation of its efficacy and safety, and for the design of clinical studies. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound in key preclinical species.

Core Pharmacokinetic Parameters

The pharmacokinetic profile of fenoterol has been investigated in several preclinical models, primarily in rats and dogs. The following tables summarize the key quantitative data from these studies, providing a comparative overview of the drug's behavior across different species and routes of administration.

Table 1: Pharmacokinetic Parameters of Fenoterol in Beagle Dogs Following Oral Administration

| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | t1/2 (h) | MRT (h) |

| Immediate Release (Berotec®) | - | 1.33 ± 0.51 | 681.66 ± 68.02 | 5.31 ± 1.05 | 7.03 ± 0.76 |

| Extended Release (F16 - Kollidon® SR) | - | 5.83 ± 1.83 | 750.669 ± 54.8 | 6.25 ± 1.73 | 10.93 ± 1.25 |

| Extended Release (F23 - Polyox® WSR 303) | - | 6.16 ± 1.6 | 627.59 ± 92.9 | 8.68 ± 3.21 | 12.61 ± 2.16 |

| Extended Release (F30 - Precirol® ATO5) | - | 4.33 ± 1.36 | 468.28 ± 105.01 | 5.6 ± 0.96 | 9.49 ± 1.20 |

Data presented as mean ± standard deviation. MRT: Mean Residence Time. Data sourced from a study on extended-release tablets in beagle dogs[1].

Table 2: Comparative Pharmacokinetics of (R,R)-Fenoterol and (R,R)-Methoxyfenoterol in Rats

| Compound | Route | Dose (mg/kg) | AUC (min·nmol/mL) | t1/2 (min) | Clearance (mL/min/kg) |

| (R,R)-Fenoterol | IV | 5 | 119 | 108.9 | 146 |

| (R,R)-Methoxyfenoterol | IV | 5 | 300 | 152.9 | 48 |

| (R,R)-Fenoterol | Oral | 25 | 2.3 | - | - |

| (R,R)-Methoxyfenoterol | Oral | 25 | 7.2 | - | - |

AUC: Area Under the Curve, t1/2: Half-life. This study highlights the differences in pharmacokinetic profiles between fenoterol and its methoxy (B1213986) derivative[2][3].

Absorption

Following oral administration in rats, fenoterol is absorbed from the gastrointestinal tract. However, it undergoes extensive first-pass metabolism[1]. Studies in rats with radiolabeled fenoterol after inhalation showed a biphasic absorption pattern. An initial small peak in blood levels within 10 minutes suggests rapid absorption from the lungs, followed by a larger second peak corresponding to the oral absorption of the swallowed portion of the inhaled dose[4]. The oral bioavailability of fenoterol is reported to be low, around 2%, due to this extensive first-pass effect[5].

Distribution

Fenoterol exhibits a relatively low degree of plasma protein binding, estimated to be between 35% and 40%[6][7]. This suggests that a significant fraction of the drug in circulation is in its unbound, pharmacologically active form. After inhalation in rats, radioactivity from labeled fenoterol was detected in the lung, trachea, esophagus, stomach, and small intestine, confirming both pulmonary and gastrointestinal distribution[4].

Metabolism

The primary metabolic pathway for fenoterol in preclinical species is conjugation, particularly glucuronidation. In rats, fenoterol is extensively metabolized, with metabolites being the predominant circulating species after oral administration. Following intravenous administration of a methoxy-derivative of fenoterol in rats, both the parent drug and its glucuronide conjugate were detected, along with O-demethylated and subsequently conjugated metabolites in the urine[2][3]. In vitro studies using rat hepatocytes and intestinal microsomes confirmed that glucuronidation is a major metabolic route, with intestinal microsomes primarily forming the glucuronide conjugate[2][3]. In dogs, after oral administration of formoterol (B127741), a related beta-2 agonist, the unchanged drug accounted for a greater proportion of plasma radioactivity compared to rats, suggesting species differences in first-pass metabolism[8].

Excretion

Fenoterol and its metabolites are excreted through both renal and fecal routes. In rats and dogs administered formoterol, approximately 36-45% of the dose was excreted in the urine and 50-56% in the feces over 72 hours, regardless of the administration route[8]. Biliary excretion is a significant route of elimination, with 65% of an oral dose being excreted in the bile of rats and 31% in dogs for formoterol[8]. In pregnant rabbits, infusion of fenoterol led to a significant reduction in urine excretion[9].

Experimental Protocols

Pharmacokinetic Study in Beagle Dogs

-

Animal Model: Beagle dogs.

-

Drug Administration: Oral administration of immediate-release (Berotec®) and various extended-release tablet formulations of this compound[1].

-

Sample Collection: Blood samples were collected at predetermined time points.

-

Analytical Method: Plasma concentrations of fenoterol were determined using a developed and validated LC-MS/MS method with a lower limit of quantification of 1 ng/mL[1].

-

Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using a non-compartmental pharmacokinetic model. The peak plasma concentration (Cmax) and time to reach Cmax (Tmax) were obtained directly from the data. The area under the plasma concentration-time curve (AUC) was calculated using the linear trapezoidal rule[1].

Pharmacokinetic Study in Rats

-

Animal Model: Rats.

-

Drug Administration: Intravenous (IV) and oral (PO) administration of (R,R)-fenoterol and its methoxy-derivative, (R,R)-methoxyfenoterol[2][3].

-

Sample Collection: Blood and urine samples were collected.

-

Analytical Method: An on-line immunoextraction and liquid chromatography/mass spectrometry (LC/MS) method was used for the determination of fenoterol and its derivatives in rat plasma[10].

-

Pharmacokinetic Analysis: Pharmacokinetic parameters were estimated from the plasma concentration-time profiles[2][3].

Visualizations

Fenoterol Metabolism and Excretion Pathway

Caption: Overview of Fenoterol's metabolic and excretory pathways.

Experimental Workflow for Preclinical Pharmacokinetic Study

Caption: A generalized workflow for a preclinical pharmacokinetic study.

Conclusion

The preclinical pharmacokinetic profile of this compound is characterized by rapid absorption following inhalation, extensive first-pass metabolism after oral administration leading to low bioavailability, and elimination through both renal and fecal routes primarily as conjugated metabolites. Significant species differences in metabolism have been observed, with rats showing more extensive first-pass metabolism compared to what is suggested for dogs. These findings are essential for the extrapolation of preclinical data to humans and for the development of novel drug delivery systems to improve the therapeutic index of fenoterol. Further research is warranted to fully elucidate the tissue distribution and the enzymes responsible for fenoterol metabolism in different preclinical models.

References

- 1. Preparation and In-vivo Pharmacokinetic Study of a Novel Extended Release Compression Coated Tablets of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and metabolism of (R,R)-methoxyfenoterol in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and Metabolism of (R,R)-Methoxyfenoterol in Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Disposition of 3H-fenoterol after inhalation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. digitalcommons.uri.edu [digitalcommons.uri.edu]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. researchgate.net [researchgate.net]

- 8. Disposition and metabolism of formoterol fumarate, a new bronchodilator, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fenoterol-induced changes of urine excretion, body weight, blood hematocrit, hemoglobin, total protein values and serum electrolyte levels in pregnant rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantitative determination of fenoterol and fenoterol derivatives in rat plasma using on-line immunoextraction and liquid chromatography/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Early In Vitro Studies of Fenoterol Hydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational in vitro studies that characterized the pharmacological profile of Fenoterol Hydrobromide, a potent β2-adrenergic receptor agonist. This document summarizes key quantitative data, details the experimental protocols used in these early investigations, and visualizes the critical signaling pathways and experimental workflows.

Introduction

This compound is a sympathomimetic amine that has been utilized as a bronchodilator for the treatment of asthma and other respiratory ailments. Its therapeutic effect is primarily mediated by its selective agonism at β2-adrenergic receptors, leading to the relaxation of bronchial smooth muscle. The early in vitro characterization of this compound was crucial in understanding its mechanism of action, potency, and selectivity, laying the groundwork for its clinical development. This guide revisits these pivotal preclinical studies.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters determined in early in vitro studies of fenoterol and its stereoisomers. These data highlight the compound's binding affinity for the β2-adrenergic receptor and its functional potency in cellular and tissue-based assays.

Table 1: Receptor Binding Affinity of Fenoterol Stereoisomers

| Compound | Cell Line | Radioligand | Ki (nM) | Reference |

| (R,R')-Fenoterol | HEK-β2-AR | [3H]CGP-12177 | 350 | [1] |

| (S,S')-Fenoterol | HEK-β2-AR | [3H]CGP-12177 | 27,800 | [1] |

| (R,R')-Fenoterol | Rat Erythrocytes | [3H]CGP-12177 | 2,880 | [1] |

| (S,S')-Fenoterol | Rat Erythrocytes | [3H]CGP-12177 | No measurable specific binding | [1] |

| Fenoterol | Immobilized β2-Adrenoceptor | N/A | 182,000 (Kd) | [2] |

Table 2: Functional Potency of Fenoterol Stereoisomers

| Assay | Tissue/Cell Line | Parameter | (R,R')-Fenoterol | (S,S')-Fenoterol | Reference |

| cAMP Accumulation | HEK-β2-AR cells | EC50 (nM) | 0.3 | No measurable specific binding | [1] |

| Cardiomyocyte Contractility | Rat Cardiomyocytes | EC50 (nM) | 73 | N/A | [1] |

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the key signaling pathway activated by this compound and the general workflows of the in vitro experiments used to characterize its activity.

Figure 1: this compound Signaling Pathway.

References

- 1. The effect of fenoterol stereochemistry on the β2 adrenergic receptor system: ligand directed chiral recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Revealing binding interaction between seven drugs and immobilized β2-adrenoceptor by high-performance affinity chromatography using frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into Fenoterol Hydrobromide's Receptor Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenoterol Hydrobromide is a potent β2-adrenergic receptor agonist widely utilized in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] Its therapeutic efficacy is intrinsically linked to its high affinity and selectivity for the β2-adrenergic receptor (β2-AR), a member of the G protein-coupled receptor (GPCR) superfamily.[4][5] Understanding the nuances of fenoterol's interaction with its receptor is paramount for the development of more effective and safer therapeutics. This technical guide provides a comprehensive overview of the receptor binding affinity studies of this compound, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Quantitative Analysis of Binding Affinity

The binding affinity of fenoterol and its stereoisomers for β-adrenergic receptors is typically quantified using radioligand binding assays. The key parameters derived from these studies are the inhibition constant (Ki) or its logarithmic transformation (pKi), which indicate the concentration of the drug required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity.

Extensive research has demonstrated the stereoselectivity of fenoterol's binding, with different stereoisomers exhibiting varied affinities for the β2-AR.[4] The (R,R')-isomer of fenoterol consistently displays the highest affinity.[4][6][7]

Table 1: Binding Affinities (pKi) of Fenoterol Stereoisomers and Derivatives for β2-Adrenergic Receptors

| Compound | pKi (β2-AR) | Reference |

| (R,R')-Fenoterol | Varies (Submicromolar) | [4][6] |

| (R,S')-Fenoterol | Moderate Affinity | [4] |

| (S,R')-Fenoterol | Moderate Affinity | [4] |

| (S,S')-Fenoterol | Least Active | [4] |

| (R,R')-p-methoxy-fenoterol | Submicromolar | [6] |

| (R,R')-1-naphthyl-fenoterol | Submicromolar | [6] |

| (R,S')-1-naphthyl-fenoterol | Submicromolar | [6] |

Table 2: Comparative Binding Affinities (pKi) of Fenoterol and Other β2-Agonists

| Compound | pKi (β2-AR) | pKi (β1-AR) | Selectivity (β2/β1) | Reference |

| Fenoterol | 6.33 ± 0.07 | 5.67 ± 0.05 | Less Selective | [8] |

| Formoterol | 8.2 ± 0.09 | 6.25 ± 0.06 | Highly Selective | [8] |

| Salmeterol | 8.3 ± 0.04 | 5.7 ± 0.04 | Highly Selective | [8] |

| Albuterol | 5.83 ± 0.06 | 4.71 ± 0.16 | Less Selective | [8] |

Experimental Protocols: Radioligand Binding Assay

The determination of fenoterol's binding affinity is predominantly achieved through competitive radioligand binding assays.[9] This technique involves the competition between a radiolabeled ligand (e.g., [³H]CGP-12177) and the unlabeled test compound (fenoterol) for binding to the receptor.

I. Membrane Preparation

-

Cell Culture and Lysis : Cells expressing the target receptor (e.g., HEK293 cells transfected with the β2-AR gene) are cultured and harvested. The cells are then lysed in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[10]

-

Homogenization and Centrifugation : The cell lysate is homogenized and subjected to a low-speed centrifugation (e.g., 1,000 x g) to remove nuclei and cellular debris.[10][11]

-

Membrane Pelleting : The supernatant is then centrifuged at a high speed (e.g., 20,000 - 40,000 x g) to pellet the cell membranes containing the receptors.[10][11]

-

Washing and Storage : The membrane pellet is washed with fresh buffer and resuspended. A cryoprotectant like sucrose (B13894) may be added before aliquoting and storing at -80°C.[10] The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).[10][11]

II. Binding Assay

-

Incubation : The assay is typically performed in a 96-well plate format.[10] Each well contains the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled fenoterol.[9][10] The plate is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[10]

-

Separation of Bound and Free Ligand : The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters).[10][11] This separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.[10][11]

-

Quantification : The radioactivity trapped on the filters is measured using a scintillation counter.[10]

III. Data Analysis

-

Specific Binding Calculation : Non-specific binding is determined in the presence of a high concentration of a competing ligand and is subtracted from the total binding to yield specific binding.[10][11]

-

IC50 Determination : The specific binding data is plotted against the logarithm of the fenoterol concentration, and a sigmoidal dose-response curve is fitted to the data to determine the IC50 value (the concentration of fenoterol that inhibits 50% of the specific radioligand binding).[12]

-

Ki Calculation : The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10][12]

Visualizing the Molecular Landscape

Signaling Pathway of Fenoterol

Upon binding to the β2-adrenergic receptor, fenoterol initiates a cascade of intracellular events.[1] This signaling pathway is crucial for its bronchodilatory effects.

Caption: Fenoterol-induced β2-adrenergic receptor signaling cascade.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps involved in a typical radioligand binding assay for determining fenoterol's receptor affinity.

Caption: Workflow of a competitive radioligand binding assay.

Conclusion

The binding affinity of this compound to the β2-adrenergic receptor is a critical determinant of its therapeutic action. Stereoselectivity plays a significant role, with the (R,R')-enantiomer demonstrating the most potent binding. The methodologies outlined in this guide, particularly radioligand binding assays, provide a robust framework for quantifying these interactions. A thorough understanding of fenoterol's receptor binding profile and the associated signaling pathways is essential for the rational design of novel and improved β2-adrenergic receptor agonists for the treatment of respiratory diseases.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. clinicaltrials.eu [clinicaltrials.eu]

- 4. Molecular interactions between fenoterol stereoisomers and derivatives and the β2-adrenergic receptor binding site studied by docking and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular interactions between fenoterol stereoisomers and derivatives and the β₂-adrenergic receptor binding site studied by docking and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative molecular field analysis of the binding of the stereoisomers of fenoterol and fenoterol derivatives to the beta2 adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. benchchem.com [benchchem.com]

- 12. Comparative Molecular Field Analysis of fenoterol derivatives interacting with an agonist-stabilized form of the β2-adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into Fenoterol Hydrobromide Enantiomers and Their Pharmacological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenoterol hydrobromide, a potent and selective β2-adrenergic receptor (β2-AR) agonist, is clinically utilized as a bronchodilator for the management of asthma and other obstructive airway diseases.[1][2][3] As a chiral molecule with two stereogenic centers, fenoterol exists as four distinct stereoisomers: (R,R')-, (S,S')-, (R,S')-, and (S,R')-fenoterol.[4][5] It is well-established that the pharmacological activity of chiral drugs can vary significantly between enantiomers.[6][7] This technical guide provides a comprehensive overview of the differential activity of this compound enantiomers, focusing on their binding affinities, functional potencies, and the underlying signaling pathways.

Core Concepts: Stereoisomerism and Pharmacological Activity

The three-dimensional arrangement of atoms in a molecule can profoundly influence its interaction with biological targets such as receptors and enzymes. In the case of fenoterol, the two chiral centers give rise to two pairs of enantiomers ((R,R')/(S,S') and (R,S')/(S,R')) and diastereomeric relationships between the pairs. Research has consistently demonstrated that the (R)-configuration at the β-hydroxyl carbon is crucial for high-affinity binding and potent agonistic activity at the β2-AR.[4][8]

Quantitative Analysis of Enantiomeric Activity

The pharmacological activity of fenoterol enantiomers has been quantified through various in vitro assays, primarily focusing on their binding affinity (Ki) for the β2-AR and their functional efficacy (EC50) in stimulating downstream signaling pathways, such as cyclic adenosine (B11128) monophosphate (cAMP) accumulation.

| Stereoisomer | Binding Affinity (Ki) in nM (HEK-β2-AR cells) | Functional Efficacy (EC50) in nM (cAMP accumulation) |

| (R,R')-fenoterol | 350 | 3.9 |

| (S,S')-fenoterol | 27,800 | Lower or undetectable |

| (R,S')-fenoterol | Data not consistently reported, but activity is intermediate | Data not consistently reported, but activity is intermediate |

| (S,R')-fenoterol | Data not consistently reported, but activity is intermediate | Data not consistently reported, but activity is intermediate |

Table 1: Binding Affinities and Functional Efficacies of Fenoterol Stereoisomers. Data compiled from studies on human β2-adrenergic receptors expressed in HEK293 cells.[4][9]

The data clearly indicates that the (R,R')-enantiomer possesses a significantly higher binding affinity and functional potency compared to the (S,S')-enantiomer.[4][10] The order of potency is generally observed as (R,R') > (R,S') > (S,R') > (S,S').[10]

Signaling Pathways and Functional Selectivity

Activation of the β2-AR by an agonist typically leads to the stimulation of the Gs protein, which in turn activates adenylyl cyclase to produce cAMP. This signaling cascade is the primary mechanism for smooth muscle relaxation in the bronchi.[3] Interestingly, studies on fenoterol enantiomers have revealed functional selectivity, where different stereoisomers can preferentially activate different G protein signaling pathways.

The (R,R')-enantiomer of fenoterol has been shown to selectively activate the Gs protein signaling pathway.[4][11] In contrast, the (S,R')-isomer has been found to activate both Gs and Gi proteins.[4] The activation of the Gi protein can lead to opposing cellular effects.

References

- 1. researchgate.net [researchgate.net]